molecular formula C13H16N4O5S B5045317 ethyl 5-[(5-ethyl-4-hydroxy-6-oxo-1H-pyrimidin-2-yl)sulfanylmethyl]-2-oxo-1,3-dihydroimidazole-4-carboxylate

ethyl 5-[(5-ethyl-4-hydroxy-6-oxo-1H-pyrimidin-2-yl)sulfanylmethyl]-2-oxo-1,3-dihydroimidazole-4-carboxylate

Cat. No.: B5045317
M. Wt: 340.36 g/mol
InChI Key: DEZJUPMQYGULIM-UHFFFAOYSA-N
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Description

Ethyl 5-[(5-ethyl-4-hydroxy-6-oxo-1H-pyrimidin-2-yl)sulfanylmethyl]-2-oxo-1,3-dihydroimidazole-4-carboxylate is a complex organic compound that features both pyrimidine and imidazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-[(5-ethyl-4-hydroxy-6-oxo-1H-pyrimidin-2-yl)sulfanylmethyl]-2-oxo-1,3-dihydroimidazole-4-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine and imidazole intermediates, followed by their coupling through a sulfanylmethyl linkage. Common reagents used in these reactions include ethyl chloroformate, thiourea, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-[(5-ethyl-4-hydroxy-6-oxo-1H-pyrimidin-2-yl)sulfanylmethyl]-2-oxo-1,3-dihydroimidazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a diketone, while reduction could produce a diol. Substitution reactions can result in a variety of ester or amide derivatives .

Scientific Research Applications

Ethyl 5-[(5-ethyl-4-hydroxy-6-oxo-1H-pyrimidin-2-yl)sulfanylmethyl]-2-oxo-1,3-dihydroimidazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 5-[(5-ethyl-4-hydroxy-6-oxo-1H-pyrimidin-2-yl)sulfanylmethyl]-2-oxo-1,3-dihydroimidazole-4-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-[(5-methyl-4-hydroxy-6-oxo-1H-pyrimidin-2-yl)sulfanylmethyl]-2-oxo-1,3-dihydroimidazole-4-carboxylate
  • Ethyl 5-[(5-ethyl-4-hydroxy-6-oxo-1H-pyrimidin-2-yl)methyl]-2-oxo-1,3-dihydroimidazole-4-carboxylate

Uniqueness

Ethyl 5-[(5-ethyl-4-hydroxy-6-oxo-1H-pyrimidin-2-yl)sulfanylmethyl]-2-oxo-1,3-dihydroimidazole-4-carboxylate is unique due to the presence of both pyrimidine and imidazole rings, which confer distinct chemical and biological properties. The sulfanylmethyl linkage further enhances its reactivity and potential for diverse applications .

Properties

IUPAC Name

ethyl 5-[(5-ethyl-4-hydroxy-6-oxo-1H-pyrimidin-2-yl)sulfanylmethyl]-2-oxo-1,3-dihydroimidazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O5S/c1-3-6-9(18)16-13(17-10(6)19)23-5-7-8(11(20)22-4-2)15-12(21)14-7/h3-5H2,1-2H3,(H2,14,15,21)(H2,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEZJUPMQYGULIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(NC1=O)SCC2=C(NC(=O)N2)C(=O)OCC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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